
Carbamic acid, (1-(bis(1-methylethoxy)phosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-,phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-(bis(1-methylethoxy)phosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester, commonly known as CPTES, is a chemical compound that has gained interest in scientific research due to its potential use in biochemical and physiological studies. CPTES is a derivative of carbamates, which are widely used in the pharmaceutical industry as insecticides and fungicides. However, CPTES has been found to have unique properties that make it a valuable tool in scientific research.
Mechanism of Action
The mechanism of action of CPTES involves the modification of proteins and peptides by covalently attaching to specific amino acid residues. This modification can alter the structure and function of the protein or peptide, which allows for the study of its properties. CPTES has been found to modify cysteine, lysine, and histidine residues in proteins and peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPTES depend on the specific protein or peptide that is being modified. CPTES has been found to alter the activity of enzymes, the binding of ligands to receptors, and the conformation of proteins and peptides. The effects of CPTES on biological systems are dependent on the concentration of the compound and the duration of exposure.
Advantages and Limitations for Lab Experiments
The advantages of using CPTES in scientific research include its ability to modify specific amino acid residues in proteins and peptides, its high reactivity, and its stability in solution. However, there are also limitations to using CPTES, including the potential for non-specific modification of proteins and peptides, the need for expertise in organic chemistry for synthesis, and the potential for toxicity at high concentrations.
Future Directions
There are several future directions for the use of CPTES in scientific research. One potential direction is the development of new methods for the synthesis of CPTES that are more efficient and cost-effective. Another potential direction is the use of CPTES in the study of protein-protein interactions and the effects of post-translational modifications on protein function. Additionally, CPTES could be used in the development of new drugs and therapies for the treatment of diseases such as cancer and neurological disorders.
Conclusion:
Carbamic acid, (1-(bis(1-methylethoxy)phosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, phenylmethyl ester, or CPTES, is a valuable tool in scientific research due to its ability to modify specific amino acid residues in proteins and peptides. CPTES has been used in various studies to investigate the mechanism of action and biochemical and physiological effects of different compounds. While there are limitations to using CPTES, the potential for future directions in scientific research makes it a promising tool for the study of biological systems.
Synthesis Methods
The synthesis of CPTES involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 1,1,1-trifluoro-2-chloroethane with sodium hydride to form 1,1,1-trifluoro-2-hydroxyethane. This is followed by the reaction of the resulting compound with phenylmethyl chloroformate to form the phenylmethyl ester. The final step involves the reaction of the phenylmethyl ester with bis(1-methylethoxy)phosphine to form CPTES.
Scientific Research Applications
CPTES has been used in various scientific research studies as a tool to study the mechanism of action and biochemical and physiological effects of different compounds. CPTES is commonly used as a reagent to modify proteins and peptides, which allows for the study of their structure and function. CPTES has also been used to study the interaction of ligands with receptors and the effects of different compounds on enzyme activity.
properties
CAS RN |
145430-04-2 |
|---|---|
Molecular Formula |
C17H22F6NO5P |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
benzyl N-[2-di(propan-2-yloxy)phosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate |
InChI |
InChI=1S/C17H22F6NO5P/c1-11(2)28-30(26,29-12(3)4)15(16(18,19)20,17(21,22)23)24-14(25)27-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,24,25) |
InChI Key |
MWFVVNXUXMZAHU-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(C(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1)OC(C)C |
Other CAS RN |
145430-04-2 |
synonyms |
Carbamic acid, (1-(bis(1-methylethoxy)phosphinyl)-2,2,2-trifluoro-1-(t rifluoromethyl)ethyl)-,phenylmethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





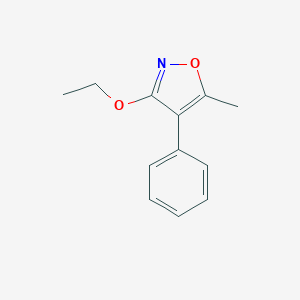
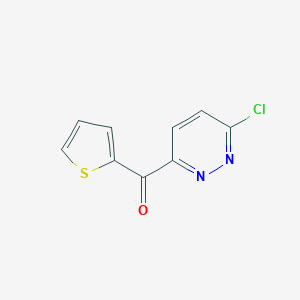

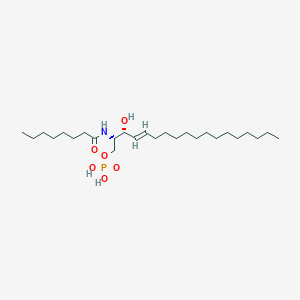

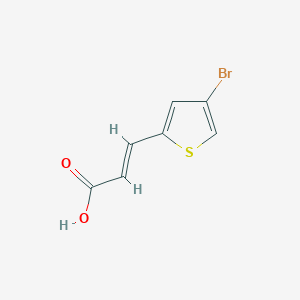
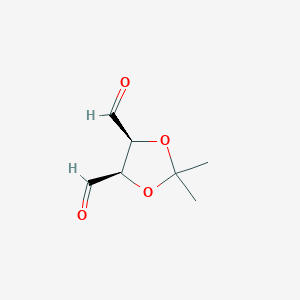

![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)

![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)
